![molecular formula C19H26N6O2 B2431129 4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 906162-10-5](/img/structure/B2431129.png)
4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.457. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Medicinal Chemistry and Drug Discovery
The compound falls under the class of hydantoin derivatives, recognized for their versatile biological and pharmacological activities. Hydantoins and their hybrids exhibit therapeutic and agrochemical applications, playing a vital role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The compound's inclusion in this class indicates its possible contribution to the development of new therapeutic agents (Shaikh et al., 2023).
2. Catalyst Optimization and Organic Synthesis
The compound's structural features suggest potential utility in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems are crucial for the synthesis of aromatic, heterocyclic, and aliphatic amines, and the compound's inclusion in this category highlights its importance in the advancement of organic synthesis and potential commercial exploitation (Kantam et al., 2013).
3. Synthesis and Biological Properties
The compound's imidazole scaffold is indicative of its role in the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles. These derivatives exhibit diverse chemical and biological properties and are part of a wide range of simple and complex natural molecules and synthetic drugs. Their systematic study over the years highlights their insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activities, marking the compound's potential in pharmacology and biochemistry (Abdurakhmanova et al., 2018).
properties
IUPAC Name |
4,7-dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-4-8-23-14(2)13-25-15-16(20-18(23)25)21(3)19(27)24(17(15)26)12-11-22-9-6-5-7-10-22/h4,13H,1,5-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWDRLUZBRCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCN4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2431050.png)
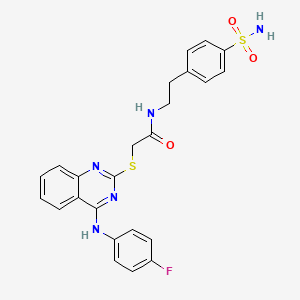
![4-[[(3-Amino-3-cyclopropylpropanoyl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B2431054.png)
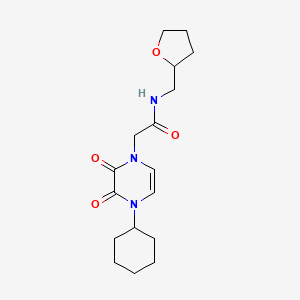
![1-(2-Ethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2431056.png)
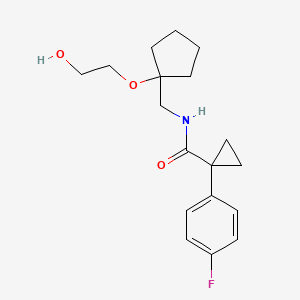
![(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2431060.png)
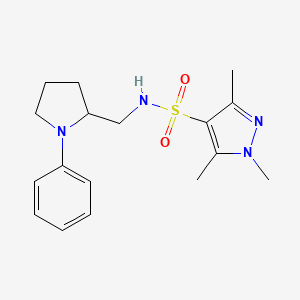
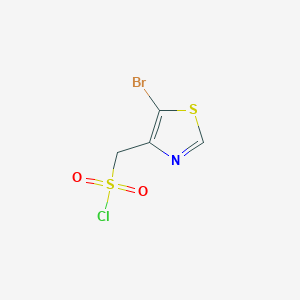
![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2431069.png)